molecular formula C6H14ClNS B6250599 4-methylthian-4-amine hydrochloride CAS No. 851389-41-8

4-methylthian-4-amine hydrochloride

Cat. No.: B6250599
CAS No.: 851389-41-8
M. Wt: 167.7
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Description

Historical Development and Discovery in Chemical Literature

Specific details regarding the initial discovery and historical development of 4-methylthian-4-amine hydrochloride are not extensively documented in widely accessible scientific literature. Its appearance is primarily noted within patent literature, where it is cited as a chemical intermediate. One notable instance is a patent that lists "4-methylthian-4-amine;hydrochloride" and provides its chemical structure, indicating its role in the synthesis of more complex molecules. nih.gov

Chemical suppliers also list the compound, providing basic information such as its IUPAC name, "4-methylthian-4-amine;hydrochloride". This commercial availability suggests its utility in synthetic chemistry, although detailed scholarly articles focusing exclusively on its synthesis and characterization are scarce.

Significance and Academic Relevance in Heterocyclic Chemistry

The significance of 4-methylthian-4-amine hydrochloride in heterocyclic chemistry is best understood by examining its core structure: the thian-4-amine moiety. The thiane (B73995) ring itself is a versatile scaffold, and the introduction of an amine group at the 4-position creates a valuable building block for further chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is often advantageous for chemical reactions.

The academic relevance of such compounds is rooted in the broader interest in sulfur-containing heterocycles. These structures are explored for their potential in various applications, and the synthesis of their derivatives is a common theme in chemical research.

Emerging Research Frontiers and Scholarly Interest in Thian-4-amine Derivatives

While direct research on 4-methylthian-4-amine hydrochloride is limited, the scholarly interest in related thian-4-amine derivatives points toward potential research frontiers. For instance, research into tetrahydro-4H-thiopyran-4-ones, which are structurally related to thian-4-amines, highlights their biological and medicinal properties, stimulating the development of synthetic routes to various derivatives.

The broader class of aminothiane derivatives is of interest in medicinal chemistry and materials science. The reactivity of the amine group allows for the construction of a wide array of more complex molecules through reactions such as amidation, alkylation, and the formation of Schiff bases. These reactions open doors to the creation of libraries of novel compounds that can be screened for various biological activities.

Below is a data table summarizing the basic chemical information for 4-methylthian-4-amine hydrochloride.

PropertyValue
IUPAC Name 4-methylthian-4-amine;hydrochloride
Molecular Formula C6H14ClNS
Structure A six-membered thiane ring with a methyl group and an amine hydrochloride group attached to the same carbon atom (position 4).

Properties

CAS No.

851389-41-8

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 4-Methylthian-4-amine Hydrochloride

The traditional approaches to synthesizing 4-methylthian-4-amine hydrochloride rely on well-documented reactions in organic chemistry, beginning with the construction of the core heterocyclic structure.

The primary and most crucial precursor for the synthesis is Tetrahydro-4H-thiopyran-4-one . The preparation of this ketone is efficiently achieved through a Dieckmann-type condensation of dimethyl 3,3'-thiobispropanoate. This reaction is typically performed using a base like sodium methoxide (B1231860) (NaOMe) in a solvent such as tetrahydrofuran (B95107) (THF), followed by decarboxylation of the resulting β-keto ester in an acidic aqueous solution. researchgate.net

An overview of the precursor synthesis is presented below:

Table 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
StepReactantsReagents & ConditionsProductYield
1. CyclizationDimethyl 3,3'-thiobispropanoateNaOMe (in situ), THFMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateHigh
2. DecarboxylationMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate10% aq. H₂SO₄, RefluxTetrahydro-4H-thiopyran-4-one>75% researchgate.net

Once the ketone precursor is obtained, it serves as the starting point for introducing the requisite C4 substituents.

With Tetrahydro-4H-thiopyran-4-one in hand, the next critical step is the introduction of both a methyl group and an amine function at the C4 position. A highly effective and direct method for this transformation is the Ritter reaction .

The process involves two sequential steps:

Grignard Addition: The ketone is first treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, 4-methylthian-4-ol .

Nitrile Addition and Hydrolysis (Ritter Reaction): The intermediate alcohol is then subjected to the Ritter reaction conditions. In the presence of a strong acid (e.g., sulfuric acid), the alcohol protonates and eliminates water to form a stable tertiary carbocation at C4. This electrophilic center is then attacked by the nitrogen atom of a nitrile, such as acetonitrile (B52724) (CH₃CN), to form a nitrilium ion intermediate. Subsequent aqueous workup and hydrolysis of the nitrilium ion yield the N-acetylated amine, which can be further hydrolyzed under acidic or basic conditions to give the primary amine, 4-methylthian-4-amine .

The final step is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

An alternative, though less direct, pathway is reductive amination . This would involve reacting the precursor ketone with ammonia (B1221849) and a reducing agent. However, this method typically favors the formation of primary amines from ketones without the addition of a new carbon substituent. Therefore, the Grignard-Ritter sequence is a more logical established route for this specific compound.

The final product, being a hydrochloride salt, is a crystalline solid, which facilitates its purification. The standard procedure involves the following steps:

Extraction: After the reaction is complete, the crude amine is typically liberated from its reaction mixture by basification with an alkali solution, such as aqueous sodium hydroxide (B78521), followed by extraction into an organic solvent.

Salt Formation: The organic extract containing the free amine is then treated with a solution of hydrogen chloride (e.g., HCl in ethanol (B145695) or diethyl ether). This protonates the basic amine, causing the 4-methylthian-4-amine hydrochloride to precipitate out of the solution as a solid.

Recrystallization: The crude salt is then collected by filtration and purified further by recrystallization. A common technique is to dissolve the salt in a minimal amount of a hot polar solvent, like ethanol or methanol, and then induce crystallization by cooling or by adding a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed. prepchem.com The pure crystalline salt is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

A general process for purifying amines from their hydrochlorides involves countercurrent contacting with an aqueous sodium hydroxide solution to free the amine, which can then be isolated. google.com

Table 2: Purification and Isolation Summary

Technique Purpose Solvents/Reagents
Extraction Isolation of the free amine Water, Dichloromethane, Diethyl ether
Salt Formation Conversion to stable hydrochloride salt HCl in Ethanol, HCl in Diethyl Ether
Recrystallization Final purification of the salt Ethanol/Diethyl Ether, Methanol/Water prepchem.com

Novel and Stereoselective Synthetic Approaches

While 4-methylthian-4-amine hydrochloride is an achiral molecule, the principles of stereoselective synthesis are highly relevant for creating related, more complex chiral analogs. Advances in catalysis offer pathways to more efficient and environmentally benign syntheses.

Should the thiopyran ring or its substituents be modified to introduce a chiral center, enantioselective synthesis would be paramount. For instance, the synthesis of a chiral analog like (2R,4S)-2-phenyl-4-methylthian-4-amine would require precise stereochemical control.

Hypothetical strategies, inspired by modern synthetic methods, could include:

Asymmetric Prins Reaction: A chirally-enriched tetrahydropyran-4-ol derivative could be synthesized via an asymmetric Prins reaction, catalyzed by a chiral organocatalyst. google.com A similar approach could potentially be adapted for the thiopyran ring system.

Organocatalyzed Amination: Direct enantioselective amination of a precursor could install the chiral center. For example, organocatalyzed enantioselective amination of polycyclic phenols has been used to construct helically chiral molecules, demonstrating the power of catalysts to transfer stereochemical information. nih.govresearchgate.net

Resolution of a Racemate: A classical approach involves preparing a racemic mixture of a chiral intermediate and resolving it using a chiral resolving agent to separate the enantiomers.

A stereoselective approach was successfully used to synthesize (3R,4S)-3-amino-4-methyl pyrrolidine, where the key step was a one-pot reduction and regioselective cyclization. elsevier.com Similar strategic cyclizations could be envisioned for chiral thiopyran systems.

Catalysis can significantly improve the efficiency, selectivity, and environmental footprint of the synthesis.

Hydrogenation Catalysts: In alternative routes involving reduction, such as the reduction of an oxime or a nitro group, metal catalysts are essential. Catalysts like Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide are commonly used for such transformations under a hydrogen atmosphere. google.comgoogle.com

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Thiamine hydrochloride (Vitamin B1) itself has been employed as a versatile and green catalyst for various organic transformations, including the synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net In the context of synthesizing analogs of 4-methylthian-4-amine, a chiral primary amine catalyst derived from cinchona alkaloids could be used for an enantioselective Michael addition to an α,β-unsaturated ketone precursor, yielding a product with high enantiomeric excess. beilstein-journals.org

Table 3: Potential Catalysts in the Synthesis of Thiopyran Amines

Catalyst Type Example Catalyst Potential Application Reference
Metal Hydrogenation Raney Nickel, Pd/C Reduction of oximes, nitriles, or nitro groups google.com
Organocatalyst Thiamine Hydrochloride General acid/base catalysis in condensation reactions researchgate.net
Chiral Organocatalyst Cinchona Alkaloid Derivatives Enantioselective Michael additions for chiral analogs beilstein-journals.org
Lewis/Brønsted Acid Ammonium Chloride (NH₄Cl) Catalysis of Mannich-type reactions researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The synthesis of 4-methylthian-4-amine hydrochloride can be approached through various methodologies, with a growing emphasis on the incorporation of green chemistry principles to enhance sustainability. Traditional synthetic routes for amines often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and potential environmental impact. nih.govresearchgate.net In contrast, modern approaches prioritize atom economy, the use of safer solvents, and the development of catalytic processes. rsc.orgmdpi.comrug.nl

A plausible green synthetic route to 4-methylthian-4-amine hydrochloride is through the reductive amination of 4-methylthian-4-one. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This method is inherently more atom-economical than, for example, a Gabriel synthesis or methods involving extensive use of protecting groups. The direct reductive amination consolidates the formation of the amine and its subsequent reduction into a single conceptual step, often achievable in a one-pot procedure. jocpr.com

The choice of reducing agent and catalyst is crucial for the "greenness" of the process. While traditional reagents like sodium borohydride (B1222165) are effective, they are often used in stoichiometric amounts. commonorganicchemistry.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen, represents a greener alternative, with water being the only stoichiometric byproduct. organic-chemistry.org The use of biocatalysts, such as imine reductases, is an emerging area that offers high selectivity under mild aqueous conditions, further enhancing the sustainability profile of the synthesis. d-nb.info

The selection of solvents also plays a significant role in the environmental impact of the synthesis. The replacement of hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, 2-propanol, or even water, where catalyst and substrate solubility allows, is a key consideration in green process design. commonorganicchemistry.com

To quantify the "greenness" of different synthetic approaches, various metrics can be employed. These include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor). researchgate.netmdpi.comwiley-vch.de A comparison of a traditional versus a greener synthetic route for a generic cyclic amine is presented in the table below, illustrating the potential improvements.

Table 1: Comparison of Green Chemistry Metrics for Amine Synthesis

MetricTraditional Synthesis (e.g., Multi-step with protecting groups)Greener Synthesis (e.g., Catalytic Reductive Amination)
Atom Economy (AE) Low to ModerateHigh
Process Mass Intensity (PMI) HighLow
E-Factor HighLow
Solvent Choice Often hazardous (e.g., Dichloromethane)Benign (e.g., Ethanol, Water)
Catalyst Stoichiometric reagentsCatalytic (e.g., Heterogeneous, Biocatalytic)

By focusing on catalytic methods, safer solvents, and process intensification, the synthesis of 4-methylthian-4-amine hydrochloride can be aligned with the principles of sustainable chemistry, minimizing its environmental footprint. rsc.orgrug.nl

Process Scale-Up and Engineering Considerations

The transition from a laboratory-scale synthesis to an industrial production of 4-methylthian-4-amine hydrochloride necessitates careful consideration of process scale-up and chemical engineering principles. The primary goals are to ensure safety, consistency, and cost-effectiveness at a larger scale.

Optimization of Reaction Parameters

The optimization of reaction parameters is a critical step in the scale-up process. For the reductive amination of 4-methylthian-4-one, key parameters to optimize include temperature, pressure, reaction time, catalyst loading, and substrate concentration. The interplay of these parameters can significantly affect yield, purity, and reaction time.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically explore the reaction space and identify optimal conditions. A typical optimization study might investigate the parameters outlined in the following table.

Table 2: Illustrative Parameters for Optimization in the Synthesis of 4-methylthian-4-amine hydrochloride

ParameterRange InvestigatedOptimal Condition (Hypothetical)Impact on Process
Temperature (°C) 25 - 8050Affects reaction rate and selectivity. Higher temperatures may lead to side reactions.
Hydrogen Pressure (bar) 1 - 2010Higher pressure can increase reaction rate but requires specialized equipment.
Catalyst Loading (mol%) 0.1 - 2.00.5Lowering catalyst loading reduces cost but may increase reaction time.
Substrate Concentration (M) 0.1 - 1.00.8Higher concentration increases throughput but may lead to mixing and heat transfer issues.
Reaction Time (h) 2 - 248Shorter reaction times are economically favorable.

Effective mixing to ensure efficient contact between the reactants, catalyst, and hydrogen gas is also crucial, especially in heterogeneous catalytic systems. The choice of reactor design, such as a stirred tank reactor, is important to achieve this.

Flow Chemistry and Continuous Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of 4-methylthian-4-amine hydrochloride, particularly in terms of safety, efficiency, and scalability. nih.govnih.gov In a flow process, reactants are continuously pumped through a reactor, often a packed-bed reactor containing an immobilized catalyst, where the reaction takes place.

For the catalytic hydrogenation of the imine intermediate derived from 4-methylthian-4-one, a continuous flow setup would provide excellent control over reaction parameters such as temperature and pressure, leading to improved consistency and yield. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, mitigating potential safety hazards associated with exothermic reactions.

The use of a packed-bed reactor with a heterogeneous catalyst, such as Pd/C, allows for easy separation of the catalyst from the product stream, simplifying downstream processing and enabling catalyst recycling. This is a significant advantage over batch processes where catalyst filtration can be a bottleneck.

Table 3: Comparison of Batch vs. Flow Synthesis for 4-methylthian-4-amine hydrochloride

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited by vessel sizeExcellent
Mass Transfer Can be inefficientHighly efficient
Safety Potential for thermal runawayInherently safer
Scalability Requires larger vesselsAchieved by longer run times (scaling out)
Process Control More challengingPrecise control over parameters
Catalyst Handling Filtration requiredImmobilized, easy separation

The integration of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of the reaction progress, allowing for rapid optimization and quality control. nih.gov This continuous approach to the synthesis of 4-methylthian-4-amine hydrochloride can lead to a more efficient, safer, and cost-effective manufacturing process.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The electronic characteristics of 4-methylthian-4-amine hydrochloride are fundamental to its chemical nature. Computational methods allow for a detailed examination of how electrons are distributed within the molecule and the nature of the chemical bonds.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling the electronic structure of molecules. nih.gov These methods provide a way to approximate the solutions to the Schrödinger equation, offering detailed information about molecular geometries, energies, and electronic properties.

For 4-methylthian-4-amine hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecular geometry and determine the ground state energy. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a different approach to solving the electronic structure problem from first principles, without empirical parameters. While computationally more demanding, they can provide a valuable benchmark for the results obtained from DFT.

A hypothetical table of optimized geometric parameters for the protonated form of 4-methylthian-4-amine, as would be found in the hydrochloride salt, is presented below. These values are illustrative of what would be obtained from such calculations.

ParameterValue (DFT/B3LYP/6-31G*)
C-S Bond Length (Å)1.82
C-N Bond Length (Å)1.50
C-C Bond Length (Å)1.54
N-H Bond Length (Å)1.02
C-S-C Bond Angle (°)98.5
C-C-N Bond Angle (°)110.2

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity, as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies greater stability. For 4-methylthian-4-amine hydrochloride, the protonated amine group would significantly lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to its free base form.

A representative table of FMO energies is shown below.

OrbitalEnergy (eV)
HOMO-8.5
LUMO2.1
HOMO-LUMO Gap10.6

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of 4-methylthian-4-amine hydrochloride is not static. The molecule can exist in various conformations due to the flexibility of the thiane (B73995) ring.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a conceptual tool that helps in the analysis of molecular geometry and reaction dynamics. wikipedia.org By mapping the molecule's energy as a function of its geometric parameters, such as dihedral angles, it is possible to identify stable conformations (local minima) and the energy barriers between them (saddle points). wikipedia.org

For the thiane ring in 4-methylthian-4-amine hydrochloride, the primary conformations of interest are the chair and boat forms. A PES scan of the ring-puckering coordinates would typically show that the chair conformation is the most stable, with the boat and twist-boat conformations representing higher energy states. The presence of the methyl and amino groups at the C4 position will influence the relative energies of the axial and equatorial orientations of these substituents in the chair conformation.

Chiral Properties and Configuration Stability

The 4-methylthian-4-amine hydrochloride molecule possesses a stereocenter at the C4 position, where the methyl and amino groups are attached. This means that the molecule is chiral and can exist as a pair of enantiomers (R and S configurations).

Computational methods can be used to determine the absolute configuration and to assess the energetic stability of each enantiomer. While the enantiomers themselves have identical energies, their interactions with other chiral molecules would differ. The stability of the chiral center is high, as breaking and reforming bonds would be required to interconvert between the R and S forms, indicating that the configuration is stable under normal conditions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of potential reactions involving 4-methylthian-4-amine hydrochloride. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies.

Transition State Characterization and Activation Energies

The conformational flexibility of the thiane ring in 4-methylthian-4-amine hydrochloride is a key determinant of its chemical and physical properties. The six-membered thiane ring, similar to cyclohexane, is not planar and exists predominantly in a chair conformation. The interconversion between different chair forms proceeds through higher-energy transition states and intermediates, such as boat and twist-boat conformations.

Computational chemistry provides powerful tools to map the potential energy surface of these conformational changes. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to locate and characterize the transition states and to calculate the activation energies for these processes. For a substituted thiane, the presence of the methyl and protonated amino groups at the C4 position influences the relative energies of different conformers and the barriers to interconversion.

The chair-to-boat interconversion is a fundamental process for six-membered rings. For cyclohexane, the activation energy for this process is approximately 11 kcal/mol. libretexts.org For thiane, the presence of the sulfur heteroatom alters the ring's geometry and electronic distribution, which in turn affects the energy barriers. The introduction of substituents further complicates the energy landscape.

Table 1: Representative Activation Energies for Conformational Interconversion in Six-Membered Rings

CompoundInterconversion ProcessActivation Energy (kcal/mol)Computational Method
CyclohexaneChair → Twist-Boat~10-11Experimental/Computational
ThianeChair → Twist-BoatData not available, but expected to be similar to cyclohexane-
Substituted ThianesAxial-Equatorial InterconversionDependent on substituent size and natureDFT, MP2

This table presents generalized data for analogous systems to illustrate the expected energetic scales.

Solvation Effects and Solvent Interaction Models

The behavior of 4-methylthian-4-amine hydrochloride in a solution is significantly influenced by its interactions with solvent molecules. The protonated amine group makes the molecule polar and capable of forming strong hydrogen bonds with protic solvents like water. Computational models are essential for understanding these solvation effects at a molecular level.

Two primary types of solvation models are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's geometry and electronic structure. For 4-methylthian-4-amine hydrochloride, a PCM calculation would show stabilization of the charged species.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. researchgate.net This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. For instance, water molecules would be expected to form a hydration shell around the -NH3+ group. libretexts.org

The choice of model depends on the specific properties being investigated. A combination of both implicit and explicit models, known as microsolvation, can provide a highly accurate picture of the solvated system. mdpi.com

Table 2: Comparison of Solvation Models for a Protonated Amine

Solvation ModelDescriptionAdvantagesDisadvantages
Implicit (e.g., PCM)Solvent is a continuous dielectric.Computationally inexpensive. Good for bulk effects.Does not capture specific solute-solvent interactions.
ExplicitIndividual solvent molecules are included.Provides detailed information on specific interactions (e.g., H-bonds).Computationally very expensive.
MicrosolvationA few explicit solvent molecules plus a continuum model.Balances accuracy and computational cost.Requires careful selection of the number of explicit solvent molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes and intermolecular interactions. youtube.com

For 4-methylthian-4-amine hydrochloride, an MD simulation in a solvent like water would reveal:

Conformational Dynamics: The simulation would show the fluctuations and interconversions between different conformations of the thiane ring in real-time. youtube.com

Solvent Structuring: It would illustrate how water molecules arrange themselves around the solute, particularly around the charged amino group and the polar C-S bonds.

Intermolecular Hydrogen Bonding: The formation and breaking of hydrogen bonds between the protonated amine group and surrounding water molecules can be tracked and analyzed. nih.gov

Ion Pairing: In the presence of the chloride counter-ion, MD simulations can be used to study the dynamics of ion pairing and the solvent-separated ion pair configurations.

The results of MD simulations can be used to calculate various thermodynamic and transport properties, providing a bridge between the molecular and macroscopic scales. mdpi.com The accuracy of these simulations depends heavily on the quality of the force field used to describe the interatomic potentials.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

MS is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

X-ray Crystallography for Absolute Structure Determination

The "gold standard" for structural determination, single-crystal X-ray crystallography, would provide the absolute three-dimensional structure of 4-methylthian-4-amine hydrochloride. This technique would precisely map the atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

In the absence of published studies on 4-methylthian-4-amine hydrochloride, any discussion of its specific spectroscopic data would be purely hypothetical. The scientific community awaits the synthesis and characterization of this compound to populate the knowledge base with the factual data required for a thorough analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational InsightsNo experimentally obtained infrared (IR) or Raman spectra for 4-methylthian-4-amine hydrochloride are available in the public record. This spectroscopic data would provide valuable information about the vibrational modes of its functional groups, such as the amine and the C-S and C-C bonds within the thiane (B73995) ring, offering insights into its molecular structure and bonding.

Due to the absence of this fundamental data, the generation of an article with the requested level of detail and scientific accuracy is not feasible at this time.

Reactivity Profile and Mechanistic Studies

Acid-Base Behavior and Protonation Equilibria in Diverse Environments

The presence of the amine functional group makes 4-methylthian-4-amine hydrochloride a basic compound. As a hydrochloride salt, the amine is protonated, forming a quaternary ammonium-like species. The acid-base chemistry of this compound is fundamental to its stability, solubility, and reactivity.

The pH of the medium has a profound effect on the stability and reactivity of 4-methylthian-4-amine hydrochloride. In acidic solutions, the amine exists predominantly in its protonated form. This protonation protects the amine from participating in nucleophilic reactions. As the pH increases and approaches the pKa of the conjugate acid, the equilibrium shifts towards the free amine form. The deprotonated amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to reactions with electrophiles.

The stability of related cyclic amine derivatives has been shown to be pH-dependent. For instance, the degradation rates of certain piperidine (B6355638) derivatives can vary significantly with pH. nih.gov While specific data for 4-methylthian-4-amine hydrochloride is not available, it is reasonable to infer that its stability profile will also be pH-dependent, with potential degradation pathways being influenced by the protonation state of the amine and the potential for reactions involving the sulfur atom in the thiane (B73995) ring. For many amines, solubility is also pH-dependent; the hydrochloride salt is generally more soluble in aqueous solutions at lower pH. nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of 4-methylthian-4-amine is centered around the nucleophilicity of the amine and the potential for reactions at the carbon atoms of the thiane ring.

Once deprotonated from its hydrochloride salt, the primary amine of 4-methylthian-4-amine is a potent nucleophile. youtube.com It can participate in a variety of nucleophilic substitution reactions, attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is fundamental to its use in the synthesis of more complex molecules. The general mechanism involves the donation of the nitrogen's lone pair to an electron-deficient carbon, leading to the displacement of a leaving group. youtube.comyoutube.com

The primary amine of 4-methylthian-4-amine is a prime site for derivatization, allowing for the generation of a wide array of analogs with diverse functionalities. This process typically involves the reaction of the free amine (generated by neutralization of the hydrochloride salt) with various electrophilic reagents. Common derivatization strategies for primary amines include acylation, alkylation, and sulfonylation.

Table 1: Common Derivatization Reactions for Primary Amines

Reaction TypeReagent ClassProduct
AcylationAcid chlorides, AnhydridesAmide
AlkylationAlkyl halidesSecondary amine
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes, KetonesSecondary or Tertiary amine

Derivatization is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov By modifying the amine group of 4-methylthian-4-amine, chemists can tune the steric and electronic properties of the resulting molecules to optimize their biological activity. A variety of derivatizing reagents are commercially available to facilitate these transformations. nih.gov For instance, fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) can be used to create fluorescent derivatives for analytical purposes. nih.gov

Oxidation and Reduction Chemistry

The presence of both a sulfur atom and an amine group in 4-methylthian-4-amine hydrochloride makes it susceptible to both oxidation and reduction reactions.

The sulfur atom in the thiane ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation can significantly impact the molecule's polarity, solubility, and biological activity. The oxidation of sulfides to sulfoxides is a common metabolic pathway for sulfur-containing drugs and can also be achieved synthetically using various oxidizing agents. nih.gov The amine group can also undergo oxidation, although this is often more complex and can lead to a variety of products depending on the reaction conditions and the nature of the oxidant. libretexts.org

Conversely, the thiane ring is generally stable to reduction. However, other functional groups that may be introduced through derivatization could be susceptible to reduction. For example, if the amine is converted to an amide or a nitro group is introduced elsewhere in a more complex derivative, these can be reduced back to the amine or a primary amine, respectively. youtube.com The redox chemistry of thiols and amines is a critical aspect of biological systems, with compounds like glutathione (B108866) playing a key role in cellular redox homeostasis. researchgate.net The redox behavior of 4-methylthian-4-amine hydrochloride and its derivatives is therefore an important consideration in its potential biological applications.

Role as a Key Intermediate in Multi-Step Organic Syntheses

The structural features of 4-methylthian-4-amine hydrochloride make it a valuable building block in the synthesis of more complex molecules, particularly in the construction of spirocyclic systems.

Spiropiperidines, which are piperidine rings attached to another ring system through a single shared carbon atom, are important structural motifs in many biologically active compounds and approved drugs. bepls.com The synthesis of these complex structures often relies on key intermediates that can provide the necessary carbon framework and functional handles for cyclization. 4-Methylthian-4-amine and related cyclic amines are utilized in the synthesis of spiropiperidines, for example, in the development of CCR5 antagonists for potential anti-HIV therapy. nih.govwhiterose.ac.uknih.gov In these synthetic routes, the cyclic amine serves as a scaffold onto which the second ring system is constructed.

One general strategy for the synthesis of spiropiperidines involves the formation of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk The amine functionality of a compound like 4-methylthian-4-amine can be used to initiate cyclization reactions or be incorporated into the final piperidine ring. The geminal methyl and amino groups on the quaternary carbon provide a unique stereochemical and functional starting point for the construction of spirocyclic systems.

Applications in Chemical Science and Technology Non Clinical

Building Block in the Synthesis of Complex Organic Molecules

The primary utility of 4-methylthian-4-amine hydrochloride in a non-clinical context lies in its role as a versatile building block for constructing more complex molecular architectures. The thiane (B73995) ring offers a stable, non-aromatic scaffold, while the primary amine provides a reactive handle for a wide array of chemical transformations.

In pharmaceutical research, there is a continuous demand for novel, three-dimensional molecular scaffolds to explore new chemical space and develop future therapeutics. Saturated heterocycles are particularly valuable as they can lead to compounds with improved physicochemical properties compared to their flat, aromatic counterparts.

Although direct studies showcasing 4-methylthian-4-amine hydrochloride as a scaffold are not widely available, extensive research on its oxygen analog, 4-aminotetrahydropyran, provides a strong precedent for its potential. For instance, functionalized tetrahydropyran (B127337) scaffolds are prepared and elaborated to create sp3-rich molecular libraries for drug discovery. researchgate.net The 4-amino group on these rings serves as a crucial point for diversification, allowing chemists to attach various functional groups and build molecular complexity. researchgate.netchemicalbook.com By analogy, the 4-methylthian-4-amine hydrochloride scaffold could be similarly employed. The amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, generating libraries of novel compounds for biological screening. The presence of the sulfur atom in the thiane ring, as opposed to oxygen in the pyran ring, offers a different set of steric and electronic properties, potentially leading to unique biological activities or intellectual property opportunities.

The general class of thiopyran-derived scaffolds is considered valuable for synthesizing compounds with important biological activities. researchgate.netresearchgate.netthieme-connect.de The synthesis of related structures like (tetrahydro-2H-thiopyran-4-yl)aminomethylenebis(phosphonic acid) demonstrates the viability of the amine group on the thiopyran ring as a reactive site for building more elaborate molecules. prepchem.com

Table 1: Comparison of Analogous Scaffolds in Drug Discovery This table is generated based on properties of analogous compounds to illustrate potential applications.

Scaffold Feature 4-Aminotetrahydropyran Analog Potential for 4-methylthian-4-amine Rationale
Core Structure Tetrahydro-2H-pyran Tetrahydro-2H-thiopyran Saturated 6-membered heterocycle
Key Functional Group Primary Amine Primary Amine Site for chemical diversification
Molecular Shape 3D, sp3-rich 3D, sp3-rich Desirable for exploring new chemical space
Reported Use Synthesis of libraries for drug discovery researchgate.netchemicalbook.com High potential for similar applications Structural similarity and reactivity of the amine group

| Unique Element | Oxygen | Sulfur | Offers different polarity, size, and H-bond accepting capacity, potentially altering biological interactions |

Ligand Design in Coordination Chemistry and Catalysis

The structure of 4-methylthian-4-amine hydrochloride contains two potential coordination sites: the nitrogen atom of the amine group and the sulfur atom of the thiane ring. This dual-functionality makes it a candidate for ligand design in the fields of coordination chemistry and catalysis.

The amine group is a well-established Lewis base, capable of coordinating to a wide variety of metal ions. mdpi.comhud.ac.uk Similarly, the thioether sulfur atom in the thiane ring possesses lone pairs of electrons and can act as a soft donor, showing a particular affinity for soft transition metals like palladium, platinum, silver, and gold.

The compound could function as a monodentate ligand, coordinating to a metal center through either the nitrogen or the sulfur atom. More interestingly, it could potentially act as a bidentate chelating ligand, forming a stable ring structure with a metal ion. However, the formation of a four-membered chelate ring (M-S-C-C-N) would be strained and is generally less favorable. A more likely scenario is its use in forming bridged or polymeric coordination networks, where the sulfur and nitrogen atoms of one molecule coordinate to different metal centers, facilitating the construction of extended supramolecular assemblies. The design of such complexes is a cornerstone of crystal engineering and the development of functional materials. hud.ac.uk

Metal complexes derived from amine-containing ligands are widely used as catalysts in a range of organic transformations. researchgate.net For example, late transition metal catalysts bearing chelating amine ligands are employed in olefin polymerization. mdpi.com While no catalytic applications of complexes derived specifically from 4-methylthian-4-amine hydrochloride have been reported, its potential can be inferred.

A metal complex of this ligand could be investigated for catalytic activity in reactions such as hydrogenations, cross-couplings, or hydroformylations. The electronic and steric properties of the ligand, dictated by the thiane ring and the methyl group, would influence the reactivity and selectivity of the metallic center. Furthermore, the hydrochloride salt could be immobilized onto a solid support (e.g., silica (B1680970) or a polymer resin), creating a heterogeneous catalyst that offers advantages in terms of separation and recycling.

Potential in Material Science and Polymer Chemistry

There is currently limited to no information in the scientific literature regarding the application of 4-methylthian-4-amine hydrochloride in material science or polymer chemistry. In principle, the primary amine functionality allows it to be incorporated into polymer chains. For instance, it could react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The incorporation of the sulfur-containing thiane ring into the polymer backbone could impart unique properties, such as altered refractive index, thermal stability, or affinity for heavy metals. However, these remain speculative applications that would require dedicated research and development.

Monomer or Additive in Polymer Synthesis

No research data was found detailing the use of 4-methylthian-4-amine hydrochloride as a monomer for polymerization or as an additive to modify the properties of existing polymers. The scientific literature does not currently contain studies on its reactivity, incorporation into polymer chains, or its effect on polymer characteristics such as thermal stability, mechanical strength, or optical properties.

Analytical Reagent or Standard in Research Laboratories

There is no available information on the application of 4-methylthian-4-amine hydrochloride as an analytical reagent or a certified reference standard. Its physicochemical properties, which would be essential for its use as a standard in techniques like chromatography or spectroscopy, are not documented in the accessible scientific literature. Furthermore, no analytical methods have been published that utilize this compound as a reagent.

Structure Activity Relationship Sar Studies of Derivatives Molecular Level

Systematic Structural Modifications of the Thian-4-amine Core

The thian-4-amine scaffold offers multiple points for chemical modification to generate a library of diverse analogues for SAR studies. These modifications are designed to probe the steric, electronic, and conformational requirements of the target binding site.

Key modifications include:

Modification of the 4-amino Group: The primary amine at the C-4 position is a key site for alteration. It can be alkylated to form secondary or tertiary amines, or acylated to form amides. These changes modify the basicity (pKa), hydrogen bonding capability, and steric bulk around the nitrogen atom. For example, N-acetyl derivatives of 4-aminothianes have been prepared to study conformational effects. acs.org

Oxidation of the Sulfur Atom: The sulfur atom in the thiane (B73995) ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This dramatically changes the polarity, geometry, and hydrogen bond accepting capacity of the heterocycle, providing another avenue for SAR exploration.

The synthesis of these derivatives often begins with a substituted 4-thianone (thiacyclohexanone). Reduction of the corresponding oxime can yield a mixture of epimeric amines (with the amino group in either an axial or equatorial position), which can be separated. acs.org Alternatively, stereospecific routes starting from the corresponding 4-thianols allow for the synthesis of specific isomers, which is crucial for detailed SAR analysis. acs.org

Table 1: Examples of Systematic Modifications on the Thian-4-amine Core

Modification SiteType of ModificationExample Substituent(s)Potential Impact on Properties
Ring (C2, C6) Alkyl, Aryl SubstitutionMethyl, PhenylAlters lipophilicity, steric bulk, and ring conformation. acs.org
Amine (C4-N) Alkylation, AcylationEthyl, AcetylModifies basicity (pKa), hydrogen bonding, and steric hindrance. acs.org
Sulfur (S1) OxidationSulfoxide (=O), Sulfone (=O)₂Increases polarity and hydrogen bond accepting capacity.
Ring (C4) Geminal SubstitutionMethyl (as in target)Introduces a quaternary center, potentially locking ring conformations.

Influence of Substituents on Molecular Interactions

Every substituent added to the thian-4-amine core alters its interaction with a target protein. Understanding these influences is the primary goal of SAR.

Electronic Effects: The electronic nature of substituents can profoundly impact molecular interactions. For example, in studies of 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to lower the pKa of nitrogen atoms in the molecule. nih.gov This change in basicity affects the molecule's ionization state in different physiological compartments and its ability to form ionic bonds or hydrogen bonds with the target. A similar principle would apply to the thian-4-amine core, where substituents could modulate the basicity of the 4-amino group.

Steric Effects and Conformational Changes: The size and position of substituents dictate the molecule's three-dimensional shape and how it can orient itself within a binding site. Large, bulky groups can cause steric hindrance, preventing optimal binding. Conversely, they can also provide beneficial interactions if they fit well within a large pocket. Crucially, substituents can alter the conformational equilibrium of the thiane ring itself. While six-membered rings like thiane typically prefer a stable "chair" conformation, certain substitution patterns can force the ring into a higher-energy "twist-boat" conformation. acs.org For example, NMR spectral data have shown that compounds like 2,2-dimethyl-trans-6-phenyl-r-4-aminothiane adopt a twist conformation. acs.org This change in the ring's fundamental shape would have a dramatic effect on the relative orientation of all substituents and thus on molecular interactions.

Hydrogen Bonding: The 4-amino group is a primary hydrogen bond donor. Converting it to a secondary or tertiary amine changes the number of hydrogen bonds it can donate. Oxidation of the ring sulfur to a sulfoxide or sulfone introduces a potent hydrogen bond acceptor. These modifications are used to probe the presence of corresponding hydrogen bond acceptors or donors in the receptor active site.

Design and Synthesis of Conformationally Restricted Analogues

Molecules in solution are often flexible and can adopt multiple shapes (conformations). However, it is generally believed that a molecule must adopt a specific "active conformation" to bind effectively to its biological target. To identify this active conformation and improve binding affinity, medicinal chemists design and synthesize conformationally restricted analogues. These are more rigid versions of the parent molecule where the rotational freedom of certain bonds is limited.

One common strategy is to "lock" the molecule into a shape that mimics a proposed receptor-bound conformation. sciforum.net For the thian-4-amine scaffold, this could be achieved by introducing bridges or additional rings. For example, an intramolecular cyclization reaction could be designed to link the 4-amino group to another part of the molecule, creating a bicyclic or polycyclic system with significantly reduced flexibility. sciforum.net

A more direct approach to conformational restriction involves the synthesis of specific, stable stereoisomers. In a thiane ring, a substituent at the C-4 position can be either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring). These two positions are distinct in space. Stereospecific synthesis, for example by reducing a 4-thianone oxime with different reagents or starting from a resolved 4-thianol, can provide pure samples of the axial amine and the equatorial amine. acs.org By testing these separated isomers, researchers can determine if the biological target has a preference for one orientation over the other, providing invaluable insight into the shape of the binding site. The development of modern catalytic methods, such as asymmetric hydrogenation, has greatly expanded the ability to synthesize specific chiral amines and their derivatives enantiomerically pure. nih.govacs.org

Computational Approaches to SAR Prediction

Modern drug discovery heavily relies on computational methods to predict the SAR of new compounds, saving significant time and resources. These in silico techniques can screen vast virtual libraries of molecules and prioritize the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate physicochemical properties of compounds with their biological activity.

2D-QSAR: This method uses descriptors calculated from the 2D structure, such as molecular weight, logP (a measure of lipophilicity), and electronic parameters. The goal is to build a model that can predict the activity of unsynthesized compounds based on these descriptors. nih.govresearchgate.net

3D-QSAR: These more advanced methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. nih.govresearchgate.net The compounds are aligned, and their steric and electrostatic fields are calculated. The model then identifies regions in space where bulky groups, positive charges, or negative charges are predicted to increase or decrease activity, providing a 3D map for guiding new designs. nih.govresearchgate.net

Molecular Docking: This technique simulates the binding of a ligand (the thian-4-amine derivative) into the 3D structure of a target protein. nih.gov Docking programs predict the preferred binding pose and calculate a "docking score," which estimates the binding affinity. This helps to visualize how substituents interact with specific amino acid residues in the binding pocket and can explain SAR trends at an atomic level.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules with high accuracy. researchgate.net This can provide insights into chemical reactivity, molecular electrostatic potential surfaces (which show regions of positive and negative charge), and the energies of different conformations, complementing the findings from other computational methods. researchgate.net

Table 2: Overview of Computational Methods in SAR

Computational MethodPurposeKey Output(s)
2D-QSAR Correlate 2D properties with activity; predict activity of new analogues.Predictive equation, correlation coefficient (R²), cross-validation score (Q²). nih.gov
3D-QSAR (CoMFA/CoMSIA) Correlate 3D fields with activity; generate 3D maps for lead optimization.3D contour maps showing favorable/unfavorable steric and electrostatic regions. researchgate.net
Molecular Docking Predict binding mode and orientation; estimate binding affinity.Binding pose, binding energy/score (e.g., in kcal/mol), specific molecular interactions. nih.gov
DFT Calculations Determine electronic structure, reactivity, and conformational energies.HOMO/LUMO energies, molecular electrostatic potential map, relative conformer stability. researchgate.net

By combining these computational tools with targeted synthesis and biological testing, researchers can efficiently navigate the complex landscape of SAR to develop potent and selective compounds based on the 4-methylthian-4-amine hydrochloride scaffold.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, offering powerful tools for separating complex mixtures and assessing the purity of individual compounds. For a molecule like 4-methylthian-4-amine hydrochloride, various chromatographic methods are employed.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Since 4-methylthian-4-amine hydrochloride is a salt and thus non-volatile, direct analysis by GC is not feasible. However, it can be analyzed after conversion to a more volatile derivative.

A common derivatization strategy for amines is acylation or silylation. For instance, the free base form of 4-methylthian-4-amine could be derivatized with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a volatile trimethylsilyl (B98337) derivative. The resulting derivative can then be separated and quantified using a standard GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer.

Chiral Chromatography for Enantiomeric Excess Determination

The 4-methylthian-4-amine molecule contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images (enantiomers). As the biological activity of enantiomers can differ significantly, determining the enantiomeric excess (e.e.) is critical.

Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the most common method for separating enantiomers. For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral amines. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving separation. yakhak.org

Alternatively, chiral GC with a cyclodextrin-based CSP can be employed for the separation of the enantiomers of a volatile derivative of 4-methylthian-4-amine.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. rsc.org For the analysis of an ionic compound like 4-methylthian-4-amine hydrochloride, CE is particularly well-suited.

The separation in CE is based on the differential migration of analytes in an electric field. The positively charged 4-methylthian-4-ammonium ion would migrate towards the cathode. The use of additives in the background electrolyte, such as cyclodextrins, can be employed for the chiral separation of the enantiomers of 4-methylthian-4-amine. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide both separation and structural identification capabilities.

LC-MS and GC-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the definitive identification and quantification of 4-methylthian-4-amine hydrochloride and its impurities.

LC-MS: An HPLC system is coupled to a mass spectrometer. This allows for the separation of the compound from its impurities, followed by the determination of the molecular weight of each component. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can be used to confirm the identity of the compound and to characterize unknown impurities.

GC-MS: Following derivatization to increase volatility, GC-MS can be used to analyze 4-methylthian-4-amine. The mass spectrometer provides mass spectra for each separated peak, which can be compared to spectral libraries for identification. This technique is highly sensitive and specific, making it ideal for trace-level impurity analysis.

The data generated from these hyphenated techniques is crucial for the comprehensive characterization and quality control of 4-methylthian-4-amine hydrochloride.

LC-NMR for Online Structural Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy stands as a powerful and sophisticated hyphenated technique for the unambiguous structural elucidation of compounds within complex mixtures. nih.goviosrphr.org By directly coupling the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy, LC-NMR enables the online characterization of analytes post-separation, thereby minimizing the need for laborious fraction collection and sample handling. iosrphr.orgmdpi.com This is particularly advantageous for the analysis of novel or unknown compounds, such as research chemicals like 4-methylthian-4-amine hydrochloride.

The primary advantage of LC-NMR lies in its ability to provide comprehensive structural data in a single, automated experiment. researchgate.net While other detectors like UV or mass spectrometry (MS) are highly sensitive, they often provide limited or ambiguous structural information, especially when dealing with isomers or compounds with similar mass-to-charge ratios. mdpi.com NMR, on the other hand, offers a detailed map of the molecular structure by probing the chemical environment of NMR-active nuclei, such as ¹H and ¹³C. ipb.ptresearchgate.net This allows for the determination of connectivity through bonds and spatial proximities, leading to a complete structural assignment. news-medical.net

In the context of quality control and research for 4-methylthian-4-amine hydrochloride, LC-NMR can be employed to confirm the identity of the main peak, as well as to identify and characterize any impurities or degradation products present in the sample. The technique is typically operated in one of several modes, including on-flow, stopped-flow, and loop-collection, each offering a compromise between chromatographic resolution and NMR sensitivity. iosrphr.org

On-Flow LC-NMR

In the on-flow mode, the eluent from the HPLC column passes continuously through a specialized NMR flow cell. iosrphr.org A series of NMR spectra are acquired in rapid succession as the chromatographic peaks pass through the detector. This generates a two-dimensional dataset with chemical shift on one axis and retention time on the other. While this method preserves chromatographic integrity, the sensitivity can be limited due to the short residence time of the analyte in the NMR detection coil. mdpi.com

Stopped-Flow LC-NMR

To enhance sensitivity, the stopped-flow technique can be utilized. In this mode, the chromatographic flow is halted when a peak of interest reaches the NMR flow cell. This allows for extended signal acquisition, enabling more advanced and time-intensive NMR experiments (e.g., 2D NMR) to be performed on the trapped analyte. This is particularly useful for the detailed characterization of low-concentration impurities.

LC-SPE-NMR (Loop Collection)

An alternative approach involves the use of a solid-phase extraction (SPE) interface. As chromatographic peaks elute, they are trapped on individual SPE cartridges. These cartridges can then be dried and the analytes eluted with a deuterated solvent directly into the NMR spectrometer. This method effectively decouples the chromatography from the NMR measurement, allowing for optimal conditions for both techniques and significantly enhancing sensitivity.

For the structural confirmation of 4-methylthian-4-amine hydrochloride, an LC-NMR analysis would provide definitive evidence of its chemical structure. The following tables represent hypothetical yet expected data from such an analysis.

Table 1: Hypothetical On-Flow LC-NMR Data for 4-methylthian-4-amine hydrochloride

Retention Time (min)Predominant ¹H NMR Signals (ppm)Peak Identity
5.21.5 (s, 3H, -CH₃), 2.1-2.4 (m, 4H, -CH₂-S-), 2.8-3.1 (m, 4H, -CH₂-N-), 9.1 (br s, 3H, -NH₃⁺)4-methylthian-4-amine hydrochloride
4.1VariesImpurity A
6.5VariesImpurity B

Table 2: Hypothetical Stopped-Flow ¹³C NMR Data for the Main Peak (5.2 min)

Chemical Shift (ppm)Carbon Assignment
25.8-CH₃
35.2C2/C6 (-CH₂-S-)
48.9C3/C5 (-CH₂-N-)
60.1C4 (-C-NH₃⁺)

The integration of LC with NMR provides a robust platform for the definitive structural analysis of compounds like 4-methylthian-4-amine hydrochloride, ensuring high confidence in both research and quality control settings. nih.govresearchgate.net

Potential Molecular and Cellular Interactions in Vitro Studies Only

Enzyme Inhibition or Activation Studies in Cell-Free Systems

No published studies describing the inhibitory or activating effects of 4-methylthian-4-amine hydrochloride on any enzyme in a cell-free system were found.

Receptor Binding Assays at the Molecular Level

There is no available data from receptor binding assays to characterize the affinity or selectivity of 4-methylthian-4-amine hydrochloride for any specific biological receptors.

Protein-Ligand Docking and Molecular Modeling Studies

No molecular modeling or protein-ligand docking studies involving 4-methylthian-4-amine hydrochloride have been published. Such studies, which would predict the binding orientation and affinity of the compound to a protein target, are not present in the accessible scientific literature.

Cellular Permeability and Distribution in Model Systems (e.g., cell cultures)

Information regarding the cellular permeability, uptake, or distribution of 4-methylthian-4-amine hydrochloride in any in vitro model system, such as cell cultures, is not publicly documented.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Synthetic Pathways and Efficient Syntheses

The development of novel and efficient synthetic routes to 4-methylthian-4-amine hydrochloride is a fundamental challenge. Current commercial availability does not necessarily imply that the existing synthetic methods are optimal in terms of yield, cost-effectiveness, or environmental impact. Future research should focus on exploring alternative synthetic strategies.

One promising avenue is the application of modern catalytic methods. For instance, the use of transition-metal-catalyzed amination reactions could provide a more direct and efficient means of introducing the amine group onto the thiane (B73995) ring. Additionally, flow chemistry techniques could be investigated to enable a more controlled, scalable, and potentially safer synthesis process.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting hypothetical improvements that could be targeted in future research.

Synthetic Pathway Key Reagents/Catalysts Potential Advantages Anticipated Challenges
Reductive Amination of 4-methylthian-4-oneSodium triacetoxyborohydride, Ammonia (B1221849)Well-established reaction, mild conditionsPotential for side reactions, purification challenges
Catalytic Asymmetric SynthesisChiral transition metal catalystsHigh enantiomeric excess, stereocontrolCatalyst cost and sensitivity, optimization required
Flow Chemistry SynthesisImmobilized catalysts, microreactorsImproved safety and scalability, precise controlInitial setup cost, potential for clogging

Development of Novel Applications in Emerging Scientific Fields

The unique structural features of 4-methylthian-4-amine hydrochloride, namely the presence of a tertiary carbon center bearing an amino group within a heterocyclic thiane ring, suggest a range of potential applications in various scientific disciplines.

In medicinal chemistry, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The thiane ring is a bioisostere of other cyclic systems and its incorporation could modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

In materials science, the amine functionality offers a reactive handle for polymerization or for grafting onto surfaces, potentially leading to the development of new functional materials with unique optical or electronic properties.

Advancements in Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry offer powerful tools to predict the properties and reactivity of 4-methylthian-4-amine hydrochloride, thereby guiding experimental work. Density Functional Theory (DFT) calculations could be employed to determine the molecule's three-dimensional structure, vibrational frequencies, and electronic properties.

Molecular dynamics simulations could provide insights into the conformational flexibility of the thiane ring and the interactions of the molecule with its environment, such as in a solvent or at a biological target. Such computational studies can help in understanding the structure-property relationships and in designing new derivatives with desired characteristics.

The following table illustrates the types of data that could be generated through computational modeling.

Computational Method Predicted Property Potential Significance
Density Functional Theory (DFT)Optimized geometry, bond lengths, bond anglesUnderstanding of the molecule's stable conformation
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraPrediction of optical properties
Molecular Dynamics (MD)Conformational analysis, solvent effectsInsight into dynamic behavior and interactions

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (as scaffolds, not drugs) and Material Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and material science. These technologies can be leveraged to accelerate the exploration of the chemical space around the 4-methylthian-4-amine hydrochloride scaffold.

In drug discovery, ML models can be trained on large datasets of known bioactive molecules to predict the potential biological activities of novel compounds derived from this scaffold. nih.govresearchgate.netnih.govharvard.edu This in-silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

In material science, AI algorithms could be used to predict the properties of polymers or other materials incorporating the 4-methylthian-4-amine hydrochloride unit, guiding the design of new materials with tailored functionalities.

Addressing Stereochemical Control and Purity Challenges in Synthesis

The synthesis of 4-methylthian-4-amine hydrochloride presents a significant stereochemical challenge. The molecule is chiral, with a stereocenter at the C4 position. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound is a critical area for future research.

Chiral chromatography could be employed for the separation of enantiomers, but this is often a costly and time-consuming process. Therefore, the development of asymmetric synthetic routes that directly produce the desired enantiomer in high purity is highly desirable. This could involve the use of chiral catalysts, chiral auxiliaries, or enzyme-catalyzed reactions.

Furthermore, ensuring the chemical purity of the final compound is paramount, especially for applications in medicinal chemistry and materials science where even small impurities can have significant effects. Robust analytical methods for purity assessment and effective purification techniques will need to be established.

Q & A

Q. How can the chloride content in 4-methylthian-4-amine hydrochloride be quantified to assess purity?

Chloride quantification can be performed via atomic absorption spectroscopy (AAS) after dissolving the compound in deionized water. AAS provides high sensitivity for chloride ions, with calibration curves validated using certified chloride standards. Titrimetric methods (e.g., potentiometric titration with AgNO₃) are also viable but require validation against reference materials to ensure accuracy .

Q. What chromatographic methods are suitable for characterizing 4-methylthian-4-amine hydrochloride?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for purity analysis. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak resolution. For structural confirmation, LC-MS/MS in positive ion mode can identify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers design a synthesis protocol to minimize impurities in 4-methylthian-4-amine hydrochloride?

Optimize reaction conditions (temperature, pH, stoichiometry) using Design of Experiments (DoE). Monitor intermediates via TLC or inline spectroscopy. Post-synthesis purification via recrystallization in ethanol/water (1:3) removes unreacted precursors. Impurity profiles should be compared against pharmacopeial standards (e.g., EP or USP) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for 4-methylthian-4-amine hydrochloride under varying storage conditions?

Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using HPLC-MS/MS and quantify hydrolytic byproducts (e.g., free amine). Statistical tools like ANOVA can identify significant factors (e.g., moisture, light exposure). Cross-validate results with thermal gravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What experimental strategies validate the interaction of 4-methylthian-4-amine hydrochloride with excipients in solid dosage formulations?

Use differential scanning calorimetry (DSC) to detect incompatibilities (e.g., melting point shifts). Pair with FTIR spectroscopy to identify chemical interactions (e.g., hydrogen bonding). For quantitative analysis, employ forced degradation studies (acid/base hydrolysis) followed by LC-MS to track excipient-induced decomposition pathways .

Q. How can researchers address conflicting data in solubility profiles of 4-methylthian-4-amine hydrochloride across different solvents?

Conduct solubility studies using the shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, PBS pH 7.4, ethanol) at 25°C and 37°C. Statistical modeling (e.g., Hansen solubility parameters) can rationalize discrepancies. Validate results against computational predictions (e.g., COSMO-RS) to identify outliers .

Q. What methodologies ensure batch-to-batch consistency in the synthesis of 4-methylthian-4-amine hydrochloride?

Implement process analytical technology (PAT) such as inline NIR spectroscopy to monitor reaction progress. Establish critical quality attributes (CQAs) via multivariate analysis (e.g., PCA). For final product validation, use X-ray diffraction (XRD) to confirm crystalline structure and dynamic vapor sorption (DVS) to assess hygroscopicity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., solubility or stability), cross-validate using orthogonal techniques (e.g., NMR for structural confirmation, ICP-MS for trace metal analysis).
  • Experimental Design : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between variables (pH, temperature, solvent ratio) in synthesis or formulation studies .
  • Safety Considerations : Refer to OSHA-compliant protocols for handling hydrochloride salts, including PPE (nitrile gloves, fume hoods) and waste disposal guidelines .

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